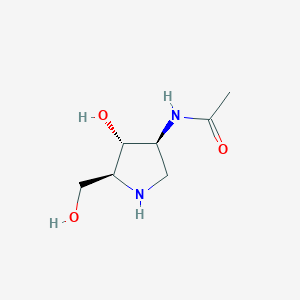

2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol is a biochemical compound with the molecular formula C7H14N2O3 and a molecular weight of 174.2 g/mol . This compound is primarily used in proteomics research and has shown potential as an inhibitor of bacterial glycosidases. Its unique structure makes it a valuable tool in the development of novel antibiotics.

Méthodes De Préparation

The synthesis of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol involves several steps. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with a suitable sugar derivative.

Acetylation: The sugar derivative undergoes acetylation to introduce the acetamido group.

Reduction: The compound is then reduced to form the imino group.

Deoxygenation: The final step involves deoxygenation to yield this compound.

Analyse Des Réactions Chimiques

2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Applications De Recherche Scientifique

Glycoscience

LABNAc plays a crucial role in the study of glycoproteins and glycolipids. Its structure closely resembles that of naturally occurring sugars, making it a valuable tool for:

- Studying Glycan Structures : LABNAc can be utilized to probe the structure-function relationships of glycans in biological systems.

- Glycomics : As part of glycomic studies, it aids in understanding the roles of carbohydrates in cell signaling and recognition processes.

Proteomics

In proteomics research, LABNAc is used for:

- Glycosylation Studies : It serves as a substrate for studying the enzymatic processes involved in glycosylation, which is critical for protein function.

- Bioconjugation : LABNAc can be conjugated to proteins or other biomolecules to facilitate the study of protein interactions and functions.

Pharmaceutical Development

LABNAc's potential therapeutic applications include:

- Antiviral Agents : Research indicates that derivatives of LABNAc may exhibit antiviral properties by inhibiting viral glycoprotein synthesis.

- Cancer Research : The compound's ability to interact with specific receptors can be exploited in targeted cancer therapies.

Synthesis and Modification

The synthesis of LABNAc from d-lyxonolactone has been reported with an overall yield of 25%, highlighting its accessibility for research purposes . This synthetic route allows for modifications that can enhance its biological activity or specificity.

Case Study 1: Glycoprotein Interaction

A study demonstrated that LABNAc could inhibit the binding of certain viruses to host cells by blocking glycan recognition sites. This finding suggests its utility in developing antiviral strategies targeting viral entry mechanisms.

Case Study 2: Cancer Therapeutics

Research has explored the use of LABNAc derivatives in enhancing the efficacy of chemotherapeutic agents by modifying their pharmacokinetic profiles. These derivatives showed improved targeting capabilities towards cancer cells overexpressing specific carbohydrate receptors.

Mécanisme D'action

The mechanism of action of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol involves its inhibition of bacterial glycosidases. By binding to the active site of these enzymes, the compound prevents the hydrolysis of glycosidic bonds in bacterial cell walls, thereby inhibiting bacterial growth and proliferation. This mechanism is particularly effective against drug-resistant bacterial strains, making it a promising candidate for antibiotic development.

Comparaison Avec Des Composés Similaires

2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol can be compared with other glycosidase inhibitors such as:

1-Deoxynojirimycin: Another glycosidase inhibitor with a similar mechanism of action but different structural features.

Castanospermine: A natural glycosidase inhibitor with broader activity against various glycosidases.

Miglitol: A pharmaceutical glycosidase inhibitor used in the treatment of type 2 diabetes.

Activité Biologique

2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol, also known as LABNAc, is a compound with significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article will explore its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₄N₂O₃

- Molecular Weight : 174.20 g/mol

- CAS Number : 944329-24-2

- IUPAC Name : N-[(3S,4R,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidin-3-yl]acetamide

- Topological Polar Surface Area : 81.6 Ų

- XLogP3-AA : -1.7

Enzyme Inhibition

LABNAc has been identified as a competitive inhibitor of various glycosidases, including beta-hexosaminidase. This inhibition is crucial in the context of lysosomal storage disorders, where enzyme deficiencies lead to the accumulation of substrates that can be toxic to cells.

- Inhibition Mechanism : The compound mimics natural substrates of glycosidases, effectively competing for binding sites and reducing enzymatic activity. This mechanism has been shown to alleviate symptoms in models of diseases like Gaucher's disease and Sandhoff disease by decreasing substrate accumulation .

- Pharmacological Chaperone Activity : Beyond its role as an inhibitor, LABNAc has demonstrated pharmacological chaperone behavior. This means it can stabilize misfolded enzymes and enhance their activity under certain conditions, which is beneficial in treating specific genetic disorders .

Case Study 1: Gaucher Disease

In a study focusing on Gaucher fibroblasts, LABNAc was evaluated for its ability to inhibit glucocerebrosidase. The results indicated that LABNAc not only inhibited the enzyme but also improved its stability and function in cells with mutations affecting enzyme activity. This dual action suggests potential therapeutic applications for patients with Gaucher disease .

Case Study 2: Sandhoff Disease

Research involving neonatal Sandhoff disease mice demonstrated that treatment with LABNAc led to a significant reduction in brain ganglioside levels. The compound's ability to inhibit beta-hexosaminidase was linked to decreased substrate accumulation, highlighting its potential as a treatment strategy for lysosomal storage disorders .

Comparative Analysis of Biological Activity

Propriétés

IUPAC Name |

N-[(3S,4R,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-4(11)9-5-2-8-6(3-10)7(5)12/h5-8,10,12H,2-3H2,1H3,(H,9,11)/t5-,6-,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBNSHFFZNRICG-LYFYHCNISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CNC(C1O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CN[C@H]([C@@H]1O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does LABNAc interact with its target and what are the downstream effects?

A1: LABNAc is a potent pyrrolidine inhibitor of hexosaminidases []. While the exact mechanism isn't detailed in the provided abstracts, we know that imino sugars like LABNAc can mimic the natural substrate of hexosaminidases, leading to their inhibition. This inhibition can disrupt lysosomal function, causing the storage of oligosaccharides and glycosphingolipids within the lysosome [].

Q2: What are the known in vitro effects of LABNAc?

A2: Treatment of cells with imino sugars, like LABNAc, leads to the lysosomal storage of both oligosaccharides and glycosphingolipids []. This suggests that LABNAc's inhibition of hexosaminidases disrupts normal lysosomal degradation pathways, leading to the accumulation of these molecules within the cell.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.